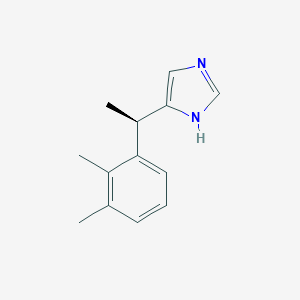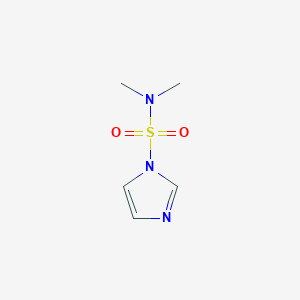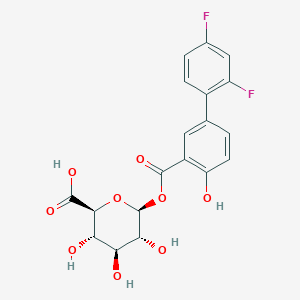
Bromure de Fenpiverinium
Vue d'ensemble
Description
Le bromure de fenpiverinium est un composé anticholinergique et antispasmodique synthétique. Il est principalement utilisé pour traiter les spasmes musculaires lisses et la douleur. Le composé est souvent commercialisé en association avec d'autres médicaments tels que le chlorhydrate de pitofénone et soit le nimésulide ou le métamizole en Europe de l'Est et en Inde . Le this compound est connu pour sa capacité à inhiber l'action de l'acétylcholine sur les récepteurs muscariniques, réduisant ainsi les spasmes musculaires.
Applications De Recherche Scientifique
Fenpiverinium bromide has several applications in scientific research:
Mécanisme D'action
Target of Action
Fenpiverinium bromide is primarily an anticholinergic and antispasmodic compound . It is designed to target smooth muscle spasms . The primary targets of this compound are the muscarinic receptors in the smooth muscles . These receptors play a crucial role in the contraction and relaxation of smooth muscles.
Mode of Action
Fenpiverinium bromide works by blocking the muscarinic receptors . This action inhibits the increase in frequency of phasic-rhythmic contractions and the tonic tension development induced by acetylcholine . Therefore, it can be said that Fenpiverinium bromide has exclusively anticholinergic properties .
Biochemical Pathways
It is known to be involved in theneuroactive ligand-receptor interaction and cholinergic synapse pathways . These pathways are crucial for the transmission of signals in the nervous system. By interacting with these pathways, Fenpiverinium bromide can influence the contraction and relaxation of smooth muscles.
Result of Action
The result of Fenpiverinium bromide’s action is the relief of smooth muscle spasms . By blocking the muscarinic receptors, it inhibits the contractions induced by acetylcholine, leading to muscle relaxation . This can help alleviate pain and discomfort associated with conditions like gastrointestinal spasms.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Fenpiverinium bromide plays a significant role in biochemical reactions. It acts as an anticholinergic agent, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors in the nervous system . This action can inhibit the transmission of nerve impulses, leading to relaxation of smooth muscle tissue .
Cellular Effects
Fenpiverinium bromide affects various types of cells and cellular processes. By blocking the action of acetylcholine, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism . This can result in the relaxation of smooth muscle cells, alleviating spasms and associated pain .
Molecular Mechanism
The molecular mechanism of action of Fenpiverinium bromide involves its binding interactions with muscarinic receptors. As an anticholinergic agent, it inhibits the action of acetylcholine by binding to these receptors, preventing acetylcholine from exerting its effects . This can lead to changes in gene expression and cellular function .
Metabolic Pathways
Fenpiverinium bromide is involved in metabolic pathways related to the action of acetylcholine and the functioning of muscarinic receptors
Transport and Distribution
Fenpiverinium bromide is transported and distributed within cells and tissues as part of its action as an anticholinergic agent
Subcellular Localization
The subcellular localization of Fenpiverinium bromide and its effects on activity or function are related to its action as an anticholinergic agent
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le bromure de fenpiverinium peut être synthétisé par une série de réactions chimiques impliquant des dérivés de pipéridine et de diphénylbutylamine. La synthèse implique généralement les étapes suivantes :
Formation de l'Intermédiaire Pipéridinium : L'étape initiale implique la réaction de la pipéridine avec un agent alkylant approprié pour former un intermédiaire pipéridinium.
Introduction du Groupe Diphénylbutyle : L'intermédiaire pipéridinium est ensuite mis en réaction avec un dérivé de diphénylbutylamine pour introduire le groupe diphénylbutyle.
Bromation : L'étape finale implique la bromation du composé pour former le this compound.
Méthodes de Production Industrielle : La production industrielle de this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la qualité constante du produit final. Le composé est généralement purifié par des techniques de recristallisation ou de chromatographie .
Analyse Des Réactions Chimiques
Types de Réactions : Le bromure de fenpiverinium subit diverses réactions chimiques, notamment :
Réactions de Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du site bromure.
Réactions de Condensation : Le this compound peut réagir avec des composés comme la 2,4-dinitrophénylhydrazine pour former des produits de condensation.
Réactifs et Conditions Communes :
Substitution Nucléophile : Les réactifs courants comprennent les nucléophiles tels que les ions hydroxyde ou les amines.
Réactions de Condensation : Des réactifs comme la 2,4-dinitrophénylhydrazine sont utilisés en conditions acides pour faciliter la réaction.
Principaux Produits :
Produits de Substitution : Selon le nucléophile utilisé, divers dérivés substitués du this compound peuvent être formés.
Produits de Condensation : La réaction avec la 2,4-dinitrophénylhydrazine conduit à la formation d'un produit jaune, utile à des fins analytiques.
4. Applications de la Recherche Scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans le développement de nouvelles méthodes analytiques pour détecter et quantifier les composés d'ammonium quaternaire.
Médecine : Le this compound est utilisé en association avec d'autres médicaments pour traiter les spasmes musculaires lisses et la douleur.
5. Mécanisme d'Action
Le this compound exerce ses effets en inhibant l'action de l'acétylcholine sur les récepteurs muscariniques. Cette inhibition réduit la contraction des muscles lisses, soulageant ainsi les spasmes et la douleur. Le composé cible spécifiquement les récepteurs muscariniques du tractus gastro-intestinal, conduisant à la relaxation des muscles lisses et à une motilité réduite .
Composés Similaires :
Chlorhydrate de Pitofénone : Un autre composé antispasmodique souvent utilisé en association avec le this compound.
Nimésulide : Un médicament anti-inflammatoire non stéroïdien qui est parfois associé au this compound pour des effets thérapeutiques améliorés.
Métamizole : Un médicament analgésique et antipyrétique utilisé en association avec le this compound pour traiter la douleur et les spasmes.
Unicité : Le this compound est unique en raison de ses propriétés anticholinergiques spécifiques et de sa capacité à cibler sélectivement les récepteurs muscariniques. Cette sélectivité le rend particulièrement efficace dans le traitement des spasmes musculaires lisses sans provoquer d'effets secondaires importants associés à d'autres agents anticholinergiques .
Propriétés
IUPAC Name |
4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.BrH/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAHPMMCPXYARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046484 | |
| Record name | Fenpiverinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-60-0 | |
| Record name | Fenpiverinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpiverinium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpiverinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenpiverinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENPIVERINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36479UA8GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol](/img/structure/B195842.png)













